ROS Scavenging Potency: KH176m Active Metabolite Is ~730-Fold More Potent Than Parent Scaffold Trolox
In a cellular ROS assay performed on patient-derived P4 fibroblast cells, the active metabolite KH176m demonstrated an IC₅₀ of 255 nM, compared to the parent scaffold Trolox which exhibited an IC₅₀ of 187 µM [1][2]. This represents an approximately 730-fold improvement in ROS scavenging potency relative to the Trolox starting point [2]. Among a library of 226 newly synthesized Trolox derivatives, KH176 was identified as the compound with the highest overall potency when both ROS reduction (IC₅₀) and redox stress survival protection (EC₅₀) were plotted in a dual-parameter correlation analysis [1].
| Evidence Dimension | Cellular ROS scavenging potency (IC₅₀) |
|---|---|
| Target Compound Data | KH176m IC₅₀ = 255 nM (0.255 µM); Parent KH176 IC₅₀ = 22.5 µM |
| Comparator Or Baseline | Trolox IC₅₀ = 187 µM |
| Quantified Difference | KH176m is ~733-fold more potent than Trolox; KH176 is ~8.3-fold more potent than Trolox |
| Conditions | P4 patient-derived fibroblast cell line; 72 h treatment with semi-logarithmic dilutions; triplicate measurements normalized to untreated condition |
Why This Matters
This demonstrates that sonlicromanol is not merely a Trolox analog but a pharmacologically optimized lead with substantially enhanced intracellular ROS-modulating capacity, directly relevant for laboratories comparing antioxidant candidates for mitochondrial disease models.
- [1] Beyrath J, Pellegrini M, Renkema H, et al. KH176 Safeguards Mitochondrial Diseased Cells from Redox Stress-Induced Cell Death by Interacting with the Thioredoxin System/Peroxiredoxin Enzyme Machinery. Scientific Reports. 2018;8:6577. doi:10.1038/s41598-018-24900-3 View Source
- [2] Figure 3, Scientific Reports. 2018;8:6577. IC₅₀ KH176m = 2.5 × 10⁻⁷ M (255 nM) in ROS assay on P4 cells after 24 h. View Source
